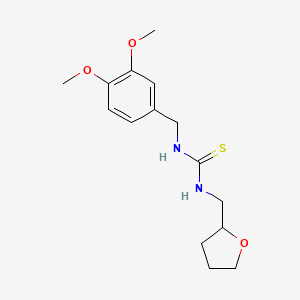
N,N-dicyclohexyl-N'-(4-methoxyphenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DICYCLOHEXYL-N-(4-METHOXYPHENYL)TEREPHTHALAMIDE is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. This compound is characterized by the presence of dicyclohexyl and methoxyphenyl groups attached to a terephthalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DICYCLOHEXYL-N-(4-METHOXYPHENYL)TEREPHTHALAMIDE typically involves the reaction of terephthalyl chloride with a mixture of sodium hydroxide aqueous solution and cyclohexane. The reaction is carried out under stirring and cooling conditions to ensure proper mixing and reaction efficiency . The resulting product is then filtered and washed to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. The use of organic solvents and controlled reaction conditions are common practices to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-DICYCLOHEXYL-N-(4-METHOXYPHENYL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N,N-DICYCLOHEXYL-N-(4-METHOXYPHENYL)TEREPHTHALAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a nucleating agent in the crystallization of polymers, particularly isotactic polypropylene.
Biology: The compound’s stability and reactivity make it useful in various biological assays and experiments.
Mechanism of Action
The mechanism by which N,N-DICYCLOHEXYL-N-(4-METHOXYPHENYL)TEREPHTHALAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical reactions. Its ability to act as a nucleating agent is particularly important in the crystallization of polymers, where it promotes the formation of specific crystal structures .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexyl-2,6-naphthalenedicarboxamide: This compound is similar in structure and is also used as a nucleating agent in polymer crystallization.
N,N’-Dicyclohexyl-4-morpholinecarboxamidine: Another similar compound with applications in various chemical reactions and industrial processes.
Uniqueness
N,N-DICYCLOHEXYL-N-(4-METHOXYPHENYL)TEREPHTHALAMIDE is unique due to its specific combination of dicyclohexyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. Its effectiveness as a nucleating agent and its stability under various conditions make it particularly valuable in scientific and industrial applications .
Properties
Molecular Formula |
C27H34N2O3 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-(4-methoxyphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H34N2O3/c1-32-25-18-16-22(17-19-25)28-26(30)20-12-14-21(15-13-20)27(31)29(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h12-19,23-24H,2-11H2,1H3,(H,28,30) |
InChI Key |
WZSGUVWEZZYYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloro-2-methylphenyl)amino]-N'-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}butanehydrazide](/img/structure/B10959579.png)
![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959590.png)
![(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B10959595.png)

![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10959616.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10959626.png)
![5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B10959627.png)
![2-(Piperidin-1-yl)ethyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B10959636.png)
![4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10959643.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10959646.png)

![1-(difluoromethyl)-3-methyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10959652.png)
![butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B10959664.png)
